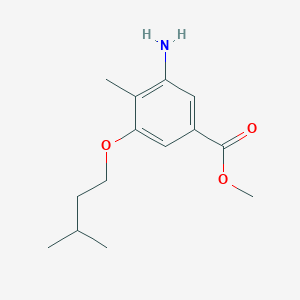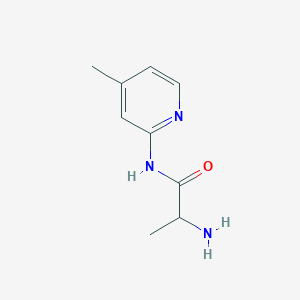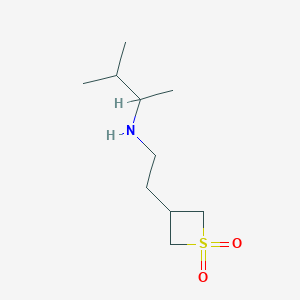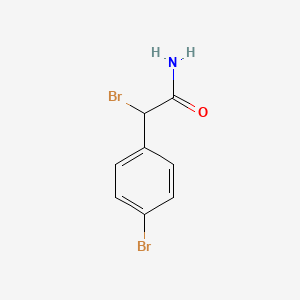
5-Fluoro-6-methylpicolinaldehyde hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-6-methylpicolinaldehyde hydrate is a chemical compound with the molecular formula C7H6FNO. It is a derivative of picolinaldehyde, where the hydrogen atom at the 5th position is replaced by a fluorine atom and the hydrogen atom at the 6th position is replaced by a methyl group. This compound is often used in various chemical reactions and research applications due to its unique properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methylpicolinaldehyde hydrate typically involves the fluorination of 6-methylpicolinaldehyde. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The compound is then purified through crystallization or distillation to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-6-methylpicolinaldehyde hydrate undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium hydride (NaH) and organolithium compounds are often used.
Major Products Formed
Oxidation: 5-Fluoro-6-methylpicolinic acid.
Reduction: 5-Fluoro-6-methylpicolinalcohol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-6-methylpicolinaldehyde hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-Fluoro-6-methylpicolinaldehyde hydrate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s reactivity and stability, allowing it to participate in various biochemical pathways. The aldehyde group can form covalent bonds with nucleophiles, making it a useful reagent in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluoropicolinaldehyde
- 6-Methylpicolinaldehyde
- 5-Fluoro-2-pyridinecarbaldehyde
Uniqueness
5-Fluoro-6-methylpicolinaldehyde hydrate is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties. The fluorine atom increases the compound’s electronegativity and reactivity, while the methyl group provides steric hindrance, affecting the compound’s overall behavior in chemical reactions .
Eigenschaften
Molekularformel |
C7H8FNO2 |
|---|---|
Molekulargewicht |
157.14 g/mol |
IUPAC-Name |
5-fluoro-6-methylpyridine-2-carbaldehyde;hydrate |
InChI |
InChI=1S/C7H6FNO.H2O/c1-5-7(8)3-2-6(4-10)9-5;/h2-4H,1H3;1H2 |
InChI-Schlüssel |
PMTFPLBRKYJQRG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)C=O)F.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 6-nitro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13005005.png)


![4-(6-Bromo-2-methyl-8-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole](/img/structure/B13005025.png)


![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)



